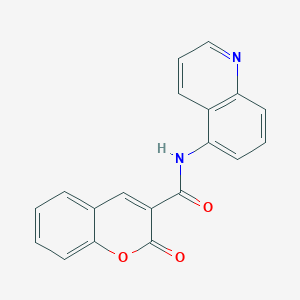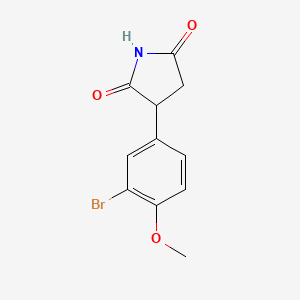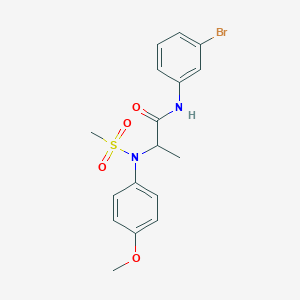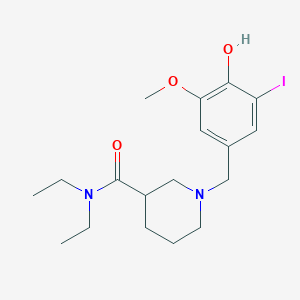methyl]-2-methyl-8-quinolinol](/img/structure/B5145227.png)
7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-2-methyl-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-2-methyl-8-quinolinol is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as AQ-RA 741, and it is a member of the quinoline family of compounds.
作用機序
The mechanism of action of AQ-RA 741 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. AQ-RA 741 has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. AQ-RA 741 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in neuronal cells. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
AQ-RA 741 has several advantages for use in laboratory experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. AQ-RA 741 is also relatively stable and has a long shelf life, making it a convenient compound for long-term experiments. However, there are also some limitations to the use of AQ-RA 741 in laboratory experiments. This compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, AQ-RA 741 can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on AQ-RA 741. One area of interest is the development of novel cancer therapies based on this compound. Further studies are needed to fully understand the mechanism of action of AQ-RA 741 and its potential as a cancer treatment. Another area of interest is the use of AQ-RA 741 in the treatment of neurodegenerative diseases. Additional studies are needed to determine the efficacy of this compound in animal models of these diseases. Finally, there is potential for the development of new drugs based on AQ-RA 741. Further research is needed to identify compounds that are structurally similar to AQ-RA 741 and have improved efficacy and safety profiles.
合成法
AQ-RA 741 can be synthesized through a multistep process that involves the reaction of 8-hydroxyquinoline with 4-(allyloxy)benzaldehyde, followed by the reaction of the resulting intermediate with 2-aminopyridine. The final product is obtained through a purification process that involves column chromatography.
科学的研究の応用
AQ-RA 741 has been extensively studied for its potential applications in scientific research. This compound has shown promising results in a variety of fields, including cancer research, neurobiology, and drug discovery. In cancer research, AQ-RA 741 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of novel cancer therapies. In neurobiology, AQ-RA 741 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, AQ-RA 741 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-methyl-7-[(4-prop-2-enoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-16-30-20-12-9-18(10-13-20)23(28-22-6-4-5-15-26-22)21-14-11-19-8-7-17(2)27-24(19)25(21)29/h3-15,23,29H,1,16H2,2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCVVXPBOOEDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)OCC=C)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-{[4-(prop-2-en-1-yloxy)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)

![N~1~-(2-methoxyethyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145199.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5145202.png)
![1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)
![dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate](/img/structure/B5145216.png)
![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)
